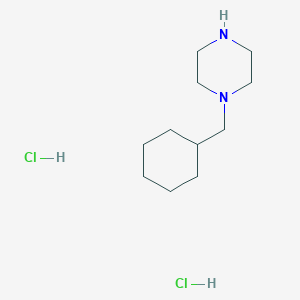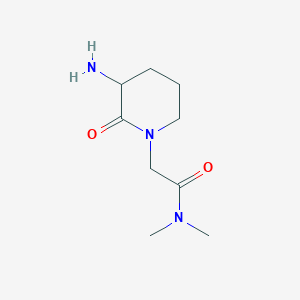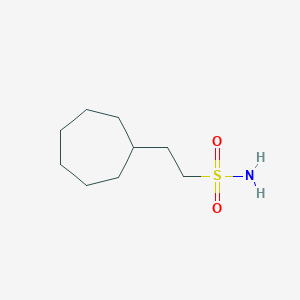![molecular formula C13H21N5O B12316347 N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-cyclopropyl-4-méthyl-4H-1,2,4-triazol-3-yl)méthyl]-N-(pyrrolidin-3-yl)acétamide est un composé appartenant à la classe des dérivés triazoliques. Les triazoles sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(5-cyclopropyl-4-méthyl-4H-1,2,4-triazol-3-yl)méthyl]-N-(pyrrolidin-3-yl)acétamide implique généralement la formation du cycle triazole suivie de l’introduction des groupes cyclopropyle et pyrrolidinyle. Les conditions de réaction comprennent souvent l’utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité. Par exemple, le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l’hydrazine et des aldéhydes ou des cétones appropriés .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
N-[(5-cyclopropyl-4-méthyl-4H-1,2,4-triazol-3-yl)méthyl]-N-(pyrrolidin-3-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution : Agents halogénants, nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’oxydes correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploration de son potentiel thérapeutique dans le traitement de diverses maladies en raison de son activité biologique.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de N-[(5-cyclopropyl-4-méthyl-4H-1,2,4-triazol-3-yl)méthyl]-N-(pyrrolidin-3-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1,2,4-triazole : Ces composés partagent la structure du cycle triazole et présentent des activités biologiques similaires.
Dérivés de l’imidazole : Connus pour leurs diverses propriétés pharmacologiques et leur similitude structurelle avec les triazoles.
Unicité
N-[(5-cyclopropyl-4-méthyl-4H-1,2,4-triazol-3-yl)méthyl]-N-(pyrrolidin-3-yl)acétamide se démarque par sa combinaison unique des groupes cyclopropyle et pyrrolidinyle, qui peuvent conférer des propriétés biologiques et chimiques distinctes par rapport aux autres dérivés triazoliques .
Propriétés
Formule moléculaire |
C13H21N5O |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C13H21N5O/c1-9(19)18(11-5-6-14-7-11)8-12-15-16-13(17(12)2)10-3-4-10/h10-11,14H,3-8H2,1-2H3 |
Clé InChI |
BKAVOQCLWMJLQW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC1=NN=C(N1C)C2CC2)C3CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)


![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)
![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)



![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)

